2-(Tetradecyloxy)benzaldehyde

Vue d'ensemble

Description

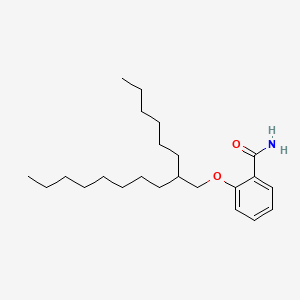

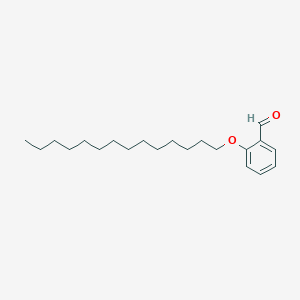

2-(Tetradecyloxy)benzaldehyde is an organic compound with the molecular formula C21H34O2 It is characterized by a benzaldehyde core substituted with a tetradecyloxy group at the ortho position

Mécanisme D'action

Target of Action

The primary targets of 2-(Tetradecyloxy)benzaldehyde are the components of the cellular antioxidation system . This compound, like other benzaldehydes, has been found to disrupt cellular antioxidation systems, which is an effective method for controlling fungal pathogens .

Mode of Action

This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox activity of the compound . The compound can serve as a potent redox cycler, inhibiting microbial growth .

Biochemical Pathways

The affected biochemical pathways involve the mitochondrial respiratory chain (MRC) and the fungal antioxidation system . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring . The disruption of these pathways leads to the inhibition of fungal growth .

Pharmacokinetics

The compound’s impact on bioavailability is likely significant given its potent antifungal activity and its ability to disrupt cellular antioxidation systems .

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .

Action Environment

Analyse Biochimique

Biochemical Properties

2-(Tetradecyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as benzaldehyde lyase, which catalyzes the reversible ligation of two aromatic aldehydes to yield an ®-2-hydroxyketone . The interaction between this compound and benzaldehyde lyase involves the formation of a thiamine diphosphate (ThDP)-dependent enzyme complex, which facilitates the cleavage and formation of carbon-carbon bonds . Additionally, this compound may interact with other biomolecules involved in oxidative stress-response pathways, contributing to its biochemical properties .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. One of the primary effects of this compound is its antifungal activity, which is achieved through the disruption of cellular antioxidation systems . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth. In addition to its antifungal properties, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the oxidative stress-response pathway in yeast cells, indicating its potential impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound interacts with benzaldehyde lyase, forming a ThDP-dependent enzyme complex that facilitates the cleavage and formation of carbon-carbon bonds . Additionally, this compound may inhibit or activate enzymes involved in oxidative stress-response pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can exhibit varying degrees of stability and degradation depending on the experimental conditions . Long-term exposure to this compound may result in sustained inhibition of fungal growth and disruption of cellular antioxidation systems

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that varying the dosage of benzaldehyde derivatives can lead to different threshold effects, as well as toxic or adverse effects at high doses . For example, higher doses of this compound may result in increased inhibition of fungal growth, while also potentially causing toxic effects on non-target cells and tissues. It is important to carefully consider the dosage when evaluating the efficacy and safety of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the biosynthesis of phenolic compounds. This compound may interact with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of hydroxybenzoic acids and other phenolic compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be transported across cellular membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Additionally, this compound may interact with binding proteins that facilitate its localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in oxidative stress-response pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetradecyloxy)benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+Tetradecyl bromideK2CO3,DMFthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Tetradecyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tetradecyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2-(Tetradecyloxy)benzoic acid.

Reduction: 2-(Tetradecyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Tetradecyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

2-(Dodecyloxy)benzaldehyde: Similar structure but with a shorter alkyl chain.

2-(Hexadecyloxy)benzaldehyde: Similar structure but with a longer alkyl chain.

2-(Octadecyloxy)benzaldehyde: Similar structure but with an even longer alkyl chain.

Comparison: 2-(Tetradecyloxy)benzaldehyde is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The tetradecyloxy group provides a balance between hydrophobicity and reactivity, making it suitable for various applications. In comparison, compounds with shorter or longer alkyl chains may exhibit different solubility, melting points, and reactivity profiles.

Propriétés

IUPAC Name |

2-tetradecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFXYUKUUUHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634317 | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24083-20-3 | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)